molecular formula C11H11ClN2O B2470923 3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride CAS No. 2247106-82-5

3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride

Cat. No. B2470923
CAS RN: 2247106-82-5
M. Wt: 222.67
InChI Key: LVMVOWHQKQNENX-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride is a chemical compound with the CAS Number: 2247106-82-5 . It has a molecular weight of 222.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 222.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Antibacterial Activity Studies

  • Synthesis of Alkoxy Isoindole-1,3-diones and Tetra-Azabenzo(f)azulenes : The reaction of 3-Methylpyrazol-5-one with substituted benzaldehydes, including compounds similar to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride, was explored. This reaction produced compounds with potential antibacterial properties against various bacterial strains (Ahmed et al., 2006).

Chemosensors for pH Discrimination

  • Development of Biocompatible Chemosensors : Compounds structurally related to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride were used to create fluorescent chemosensors. These sensors can discriminate between normal cells and cancer cells based on pH differences, showing potential in cancer detection (Dhawa et al., 2020).

Anti-HIV Agent Development

  • Structure-Activity Relationship of Phenylpyrazole Derivatives : Research in this area involved derivatives of phenylpyrazole, similar to 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride, for the development of novel anti-HIV agents. These studies emphasize the potential of such compounds in treating HIV (Mizuhara et al., 2013).

Synthesis of Novel Compounds

  • Synthesis of Tetrahydroisoquinolin-4-ols : The reactivity of benzaldehydes with azomethine ylides was studied, leading to the synthesis of compounds like 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride. These studies contribute to the broader understanding of the synthetic pathways and potential applications of such compounds (Moshkin & Sosnovskikh, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVOWHQKQNENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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